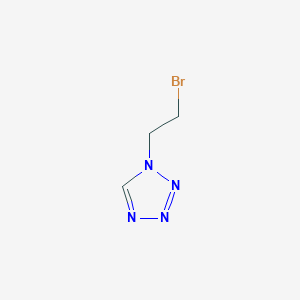

1H-Tetrazole, 1-(2-bromoethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.

Chemical Reactions Analysis

Cycloaddition with Cyanogen Azide

1-(2-Bromoethyl)-5-aminotetrazole is synthesized via the reaction of bromoethylamine hydrobromide with cyanogen azide (NCN3) in acetonitrile under basic conditions (NaOH) . This reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces a bromide ion, followed by [3+2] cycloaddition to form the tetrazole ring.

Key Conditions

-

Solvent: Acetonitrile

-

Base: NaOH

-

Temperature: Room temperature

-

Yield: Not explicitly reported but inferred as moderate based on analogous reactions .

1,3-Dipolar Cycloaddition with Sodium Azide

The tetrazole ring can be synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide (NaN3). For 1-(2-bromoethyl)-1H-tetrazole, this involves reacting 2-bromoethyl nitrile with NaN3 in dimethylformamide (DMF) under microwave irradiation or catalytic conditions .

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Pd/Co NPs@CNT | 10 min | 90–99 | |

| Cu(II)/CAES | 1–2 h | 75–96 |

Mechanism : The nitrile group is activated by metal catalysts (e.g., Cu(II), Pd/Co), enabling cycloaddition with azide to form the tetrazole ring .

Nucleophilic Substitution Reactions

The bromoethyl group serves as a leaving group, enabling alkylation or arylation reactions. For example:

-

Reaction with Benzyl Bromide : In the presence of tBuOK/THF, 1-(2-bromoethyl)-1H-tetrazole undergoes N-arylation to form 1-(2-benzylethyl)-1H-tetrazole .

-

Cross-Coupling with Amines : The bromide can be displaced by amines (e.g., NH3, primary/secondary amines) to yield aminoethyl-tetrazole derivatives .

Key Conditions

-

Base: tBuOK, K2CO3

-

Solvents: THF, acetonitrile

-

Temperature: 60–80°C

Formation of Energetic Salts

1-(2-Bromoethyl)-1H-tetrazole derivatives are precursors to energetic salts. For instance:

-

Reaction with hydroxylamine hydrochloride and sodium azide yields nitro-substituted tetrazoles (e.g., 169 in ), which are further converted to salts (170–172 ) with high detonation velocities (~9,200 m/s) .

Example Reaction :

1-(2-Bromoethyl)-1H-tetrazole+NH2OH\cdotpHClLiAlH4Energetic Salt+H2O

Anticancer Agents

Tetrazole derivatives, including bromoethyl analogs, exhibit cytotoxicity against cancer cell lines. For example:

-

Compound 4c : A dimethoxyphenyl-tetrazole derivative showed IC50 values of 12.3 µM (A431 epidermoid carcinoma) and 15.7 µM (HCT116 colon cancer) .

Mechanism : Tetrazoles act as hydrogen-bond donors, interfering with kinase enzymes (e.g., CSNK2A1) via binding energies as low as -6.87 kcal/mol .

Antimicrobial and Antioxidant Activity

-

Antimicrobial : Tetrazoles inhibit Klebsiella pneumoniae and Staphylococcus aureus (MIC: 8–32 µg/mL) .

-

Antioxidant : Scavenging of DPPH radicals occurs at IC50 values as low as 0.8 µg/mL .

Hydrogen-Bonding Networks

The tetrazole ring forms four orthogonal hydrogen bonds in its plane (bond lengths: 2.7–2.8 Å), as observed in β-lactamase inhibitor complexes . This property enhances binding affinity in biological systems.

DFT and Molecular Dynamics

Density functional theory (DFT) studies reveal that bromoethyl substitution increases electrophilicity at the tetrazole ring, facilitating nucleophilic attacks . Molecular dynamics simulations confirm stable ligand-protein interactions over 100 ns trajectories .

Comparison with Carboxylic Acid Isosteres

Tetrazoles exhibit stronger hydrogen-bond donor capacity than carboxylic acids (Δλmax = 25 nm vs. 15 nm in pyrazinone assays) . This impacts solubility and membrane permeability, with tetrazoles showing 2–3× lower PAMPA permeability due to higher desolvation energy .

Table 2: Biological Activity of Bromoethyl-Tetrazole Derivatives

| Property | Value | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 12.3 µM (A431) | |

| Antioxidant (IC50) | 0.8 µg/mL | |

| Detonation Velocity | 9,200 m/s |

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

5-(2-bromoethyl)-1H-tetrazole serves as an essential building block in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of biological activity, making it a candidate for drugs targeting antimicrobial, antiviral, and anticancer activities. The presence of the bromoethyl group enhances its reactivity, facilitating the formation of covalent bonds with nucleophilic sites in proteins .

Anticancer Properties

Research indicates that tetrazole derivatives exhibit significant anticancer activity. A study evaluating a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles showed their ability to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, modifications to the tetrazole structure have been linked to enhanced efficacy against various cancer cell lines .

Antimicrobial Activity

Tetrazole derivatives have demonstrated broad-spectrum antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Materials Science

Development of Energetic Materials

5-(2-bromoethyl)-1H-tetrazole is also explored for its potential in materials science, particularly in the development of energetic materials. Its unique chemical properties allow it to be used in formulations that require high energy output.

Polymers and Advanced Materials

The compound's reactivity can be harnessed in creating advanced polymeric materials with specific properties tailored for applications in electronics and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Biological Studies

Biochemical Assays

In biological studies, 5-(2-bromoethyl)-1H-tetrazole serves as a probe to study enzyme activities and receptor-ligand interactions. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-bromoethyl)-1H-tetrazole is influenced by structural modifications. Studies indicate that substituents at various positions on the tetrazole ring significantly affect potency and selectivity against different biological targets. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

Microtubule Destabilization

A notable study involving a series of tetrazoles indicated that specific modifications led to enhanced anticancer activity through microtubule destabilization mechanisms. The compound exhibited the ability to induce apoptosis effectively by arresting the cell cycle at the G2/M phase .

Antimicrobial Efficacy

In comparative studies of several tetrazoles, 5-(2-bromoethyl)-1H-tetrazole demonstrated significant antimicrobial effects against various bacterial strains. This underscores its potential as an antibiotic candidate .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; anticancer and antimicrobial properties |

| Materials Science | Development of energetic materials; advanced polymers |

| Biological Studies | Probes for enzyme activities; receptor-ligand interactions |

| Structure-Activity Relation | Influence of substituents on biological activity; electron-withdrawing vs. donating groups |

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .

Comparison with Similar Compounds

1H-Tetrazole: The parent compound with a similar tetrazole ring structure.

2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.

5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.

Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Biological Activity

1H-Tetrazole, particularly the derivative 1-(2-bromoethyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their stability and ability to mimic carboxylic acids in biological systems. The introduction of various substituents, such as the bromoethyl group in 1H-tetrazole, can significantly influence the biological activity of these compounds.

Biological Activities

1H-Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Some tetrazoles demonstrate significant antibacterial effects against various strains such as Escherichia coli and Bacillus subtilis. For instance, studies have shown that certain 5-substituted tetrazoles possess strong antibacterial properties with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Properties : Research indicates that 1H-tetrazole derivatives can act as potent antiproliferative agents. A study highlighted that specific 1,5-disubstituted tetrazoles inhibited tubulin polymerization and induced apoptosis in cancer cell lines, showing potential for development as antimitotic agents .

- Antiviral and Antiallergic Effects : Tetrazoles have also been associated with antiviral and antiallergic activities. Compounds containing tetrazole moieties have been utilized in the design of drugs targeting viral infections and allergic reactions .

The mechanisms through which 1H-tetrazole derivatives exert their biological effects can vary widely:

- Receptor Interaction : The tetrazole ring can interact with various biological receptors due to its ability to form hydrogen bonds. This interaction can enhance or inhibit receptor activity depending on the specific structure of the tetrazole derivative .

- Metabolic Stability : Tetrazoles are generally more resistant to metabolic degradation compared to their carboxylic acid counterparts. This stability allows for prolonged action in biological systems, making them attractive candidates for drug development .

Case Study 1: Antimicrobial Activity

A study synthesized several 5-substituted 1H-tetrazoles and evaluated their antimicrobial activity. The results indicated that compounds with symmetrical structures exhibited the highest inhibitory action against gram-positive and gram-negative bacteria. Notably, one compound showed an MIC of 4 µg/mL against Bacillus cereus and Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity

In another investigation, a series of 1H-tetrazole derivatives were tested for their ability to inhibit cancer cell growth. One compound demonstrated an IC50 value of 10 nM against human cancer cell lines, indicating strong antiproliferative activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways involving caspase activation .

Table 1: Biological Activities of Selected 1H-Tetrazole Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC (µM) |

|---|---|---|---|

| 1H-Tetrazole A | Antibacterial | E. coli | 4 |

| 1H-Tetrazole B | Anticancer | HT-29 (colon cancer) | 10 |

| 1H-Tetrazole C | Antiviral | Influenza virus | N/A |

| 1H-Tetrazole D | Antiallergic | Mast cells | N/A |

Properties

CAS No. |

606149-13-7 |

|---|---|

Molecular Formula |

C3H5BrN4 |

Molecular Weight |

177.00 g/mol |

IUPAC Name |

1-(2-bromoethyl)tetrazole |

InChI |

InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |

InChI Key |

LAEVVSWHUPCDKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.